
(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-2-Cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide, commonly known as CEP, is a synthetic compound that has attracted significant attention in the scientific community due to its potential applications in various fields. CEP is a member of the family of α,β-unsaturated nitriles, which are known for their diverse biological activities, including anticancer, antiviral, and anti-inflammatory properties.
Mécanisme D'action
The mechanism of action of CEP is not fully understood, but several studies have suggested that CEP may act by inhibiting the activity of the proteasome, a cellular complex involved in protein degradation. Inhibition of the proteasome can lead to the accumulation of misfolded and damaged proteins, which can trigger apoptosis in cancer cells. In addition, CEP has been shown to inhibit the activity of NF-κB, a transcription factor involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
CEP has been shown to possess several biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of the proteasome, and inhibition of NF-κB activity. In addition, CEP has been shown to possess antiviral and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of viral infections and inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using CEP in lab experiments is its potent anticancer activity, which makes it a valuable tool for investigating the mechanisms of apoptosis in cancer cells. In addition, CEP is relatively easy to synthesize and can be obtained in large quantities, making it a cost-effective compound for use in research. However, one of the limitations of using CEP in lab experiments is its potential toxicity, which can limit its use in certain applications.
Orientations Futures
There are several future directions for research on CEP, including the investigation of its potential applications in the treatment of viral infections and inflammatory diseases. In addition, further studies are needed to elucidate the mechanism of action of CEP and to identify its molecular targets. Finally, the development of new synthetic methods for CEP and its derivatives could lead to the discovery of novel compounds with improved biological activity and selectivity.
Méthodes De Synthèse
CEP can be synthesized using a multistep process that involves the reaction of 4-hydroxy-3,5-dimethoxyphenylacetonitrile with ethyl cyanoacetate and sodium ethoxide to form a cyano-substituted enone intermediate. This intermediate is then reacted with methyl vinyl ketone in the presence of a base to form the final product, CEP.
Applications De Recherche Scientifique
CEP has been extensively studied for its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. In medicinal chemistry, CEP has been investigated for its anticancer properties, and several studies have shown that CEP can induce apoptosis in cancer cells by inhibiting the activity of the proteasome, a cellular complex involved in protein degradation. In addition, CEP has been shown to possess antiviral and anti-inflammatory properties, making it a potential therapeutic agent for the treatment of viral infections and inflammatory diseases.
Propriétés
IUPAC Name |
(Z)-2-cyano-3-(4-hydroxy-3,5-dimethoxyphenyl)-N-(2-methoxyethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O5/c1-20-5-4-17-15(19)11(9-16)6-10-7-12(21-2)14(18)13(8-10)22-3/h6-8,18H,4-5H2,1-3H3,(H,17,19)/b11-6- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOOSHXXMEBUQFW-WDZFZDKYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C(=CC1=CC(=C(C(=C1)OC)O)OC)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COCCNC(=O)/C(=C\C1=CC(=C(C(=C1)OC)O)OC)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

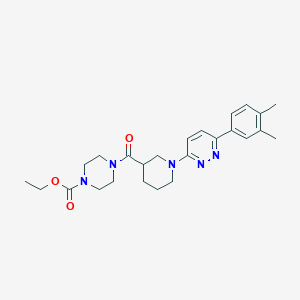
![3-(4-fluorophenyl)sulfonyl-2-hydroxy-2-methyl-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2562377.png)
methanone](/img/structure/B2562378.png)

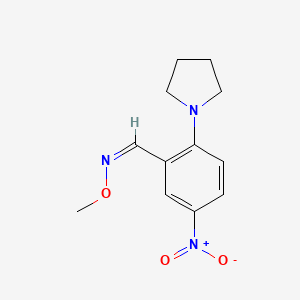
![5-Benzyl-8-(4-methoxyphenyl)-1-methylpurino[8,9-c][1,2,4]triazole-2,4-dione](/img/structure/B2562381.png)
![2-[3-(1-methyl-1H-pyrazol-4-yl)propyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B2562383.png)
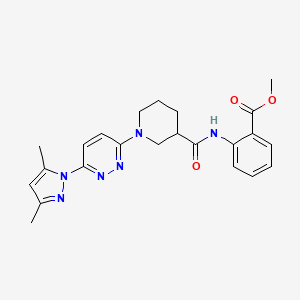
![2-chloro-N-(4-methyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2562385.png)
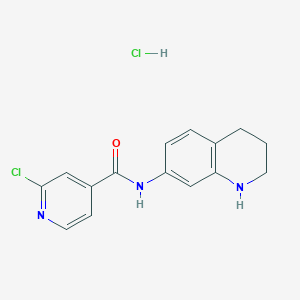

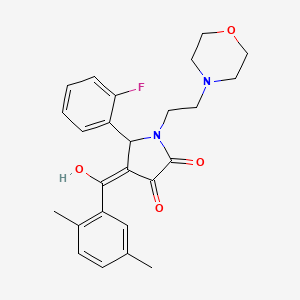

![5-Bromo-2-{[1-(2-methylbenzoyl)pyrrolidin-3-yl]oxy}pyrimidine](/img/structure/B2562396.png)